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molecular formula C8H5FN2O B8619840 4-Cyano-2-fluorobenzamide

4-Cyano-2-fluorobenzamide

Cat. No. B8619840
M. Wt: 164.14 g/mol
InChI Key: DUEDRJQDBMKSBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07608604B2

Procedure details

To a solution of 4-cyano-2-fluorobenzoic acid (500 mg, 3.0 mmol) in acetonitrile (20 ml) was added 1,1′-carbonyldiimidazole (736 mg, 4.5 mmol). The mixture was stirred at room temperature for 45 min, before addition of aqueous ammonium hydroxide solution (35%, 10 ml). The reaction mixture was stirred for 45 min and ice cold water (15 ml) was added. The precipitate was collected by filtration and dried in a vacuum oven at 60° C. for 18 h to give the title compound (292 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
736 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
15 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7](O)=[O:8])=[C:5]([F:12])[CH:4]=1)#[N:2].C(N1C=CN=C1)([N:15]1C=CN=C1)=O.[OH-].[NH4+]>C(#N)C>[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([NH2:15])=[O:8])=[C:5]([F:12])[CH:4]=1)#[N:2] |f:2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(#N)C1=CC(=C(C(=O)O)C=C1)F
Name
Quantity
736 mg
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
ice
Quantity
15 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 60° C. for 18 h
Duration
18 h

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(#N)C1=CC(=C(C(=O)N)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 292 mg
YIELD: CALCULATEDPERCENTYIELD 59.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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